molecular formula C17H17N7 B2525907 2-methyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2380186-38-7

2-methyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2525907
CAS No.: 2380186-38-7
M. Wt: 319.372
InChI Key: HBGDJRSDCAHPDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materialsThe reactions often require specific catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The triazolo[4,3-a]pyrazine core is known to bind to various biological targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to the combination of these three distinct moieties within a single molecule.

Properties

IUPAC Name

3-methyl-8-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-11-19-14-5-3-4-6-15(14)24(11)13-9-22(10-13)16-17-21-20-12(2)23(17)8-7-18-16/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGDJRSDCAHPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=CN5C4=NN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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